molecular formula C9H16N2O2 B1503102 Piperidin-3-YL-carbamic acid allyl ester CAS No. 885274-85-1

Piperidin-3-YL-carbamic acid allyl ester

Cat. No.: B1503102
CAS No.: 885274-85-1
M. Wt: 184.24 g/mol
InChI Key: MRFWWCSKVVTGTD-UHFFFAOYSA-N
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Description

Structural and Electronic Comparisons:

  • Piperidin-3-yl carbamate (C₆H₁₂N₂O₂) :

    • Lacks the allyl ester, resulting in higher polarity (clogP = 0.3 vs. 1.2 for the allyl derivative).
    • Exhibits stronger hydrogen-bonding networks in the solid state.
  • [(3S)-Piperidin-3-yl] N-propan-2-ylcarbamate (C₉H₁₈N₂O₂) :

    • Isopropyl group enhances lipophilicity (clogP = 1.8) but reduces conformational flexibility compared to the allyl group.
  • N,N-Bis(prop-2-enyl)piperidin-3-amine (C₁₁H₂₀N₂) :

    • Replaces the carbamate with amine groups, altering electronic distribution (basic pKa = 9.1 vs. 4.7 for carbamates).

Key Trends:

  • Substituent Effects : Allyl esters balance steric bulk and electronic modulation, making them versatile in drug design.
  • Conformational Locking : N-Acylpiperidines (e.g., carbamates) favor axial substituents due to partial C–N double bonds, unlike non-acylated analogs.

Properties

IUPAC Name

prop-2-enyl N-piperidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-6-13-9(12)11-8-4-3-5-10-7-8/h2,8,10H,1,3-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFWWCSKVVTGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693063
Record name Prop-2-en-1-yl piperidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-85-1
Record name Prop-2-en-1-yl piperidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Piperidine derivatives, including piperidin-3-yl-carbamic acid allyl ester, are crucial in the design of new therapeutic agents. Recent studies highlight their role in developing inhibitors for various biological targets:

  • Cholinesterase Inhibition : Compounds containing piperidine rings have been shown to exhibit potent cholinesterase inhibition, which is critical in treating neurodegenerative diseases like Alzheimer's disease. Research indicates that modifications to the piperidine structure can enhance inhibitory activity and selectivity .
  • Caspase Inhibitors : The compound has been investigated as a potential caspase inhibitor, which plays a role in apoptosis and inflammation. A study focused on synthesizing peptidomimetic inhibitors based on piperidine scaffolds showed promising results in terms of stability and potency against Caspase-1 .
  • Anticancer Agents : The introduction of piperidine derivatives into anticancer drug design has been noted, particularly for compounds that can penetrate the blood-brain barrier effectively. For instance, modifications to piperidine structures have led to enhanced pharmacokinetic properties suitable for treating brain metastases .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies have been pivotal in optimizing the pharmacological properties of piperidine derivatives. Research has shown that specific substitutions on the piperidine ring can significantly impact the activity against various biological targets:

Modification Effect on Activity
N-benzyl moietySuperior cholinesterase inhibition
Terminal alkyne groupEssential for effective monoamine oxidase B inhibition
Fluoroethyl substitutionEnhanced CNS penetration without losing inhibitory effects

These findings underline the importance of piperidine as a versatile scaffold in drug design .

Applications in Drug Formulation

The stability of this compound in various formulations has been a subject of research, particularly concerning topical applications. Stability assessments indicated that certain formulations maintained over 90% stability over extended periods at elevated temperatures, making them suitable for clinical use .

Case Study 1: Alzheimer’s Disease Treatment

A multi-targeted approach was taken to develop piperidine-based compounds that inhibit both cholinesterase and beta-secretase enzymes. These compounds demonstrated antiaggregatory effects on amyloid beta and tau proteins, showcasing their potential as dual-action therapeutics for Alzheimer's disease .

Case Study 2: Anticancer Therapeutics

Research involving the synthesis of radiolabeled fluoro-analogs of piperidine derivatives has shown promise in targeting brain tumors. These compounds exhibited enhanced ability to cross the blood-brain barrier while retaining their inhibitory properties against cancer cell proliferation .

Mechanism of Action

The mechanism by which Piperidin-3-YL-carbamic acid allyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Piperidin-3-YL-carbamic acid derivatives differ primarily in their ester groups and substituents. Key comparisons include:

Compound Ester Group Key Features Applications
Piperidin-3-YL-carbamic acid allyl ester Allyl Reactive allyl group for cross-coupling; moderate stability Intermediate in peptide synthesis, hydrogenation reactions
(R)-Piperidin-3-YL-carbamic acid tert-butyl ester tert-Butyl Bulky protecting group; stable under acidic/basic conditions Drug intermediate (e.g., alogliptin synthesis)
Benzyl carbamic acid piperidine derivatives Benzyl Cleaved via hydrogenation; aromaticity enhances lipophilicity Prodrugs, enzyme inhibitors
Cyclohexyl carbamic acid biphenyl ester (URB597) Cyclohexyl FAAH inhibitor; enhances endocannabinoid signaling Neuropharmacology (pain, anxiety)

Pharmacological and Biochemical Properties

  • Allyl Esters: Limited direct data, but allyl groups may enhance metabolic stability compared to methyl esters. Propanoic acid allyl ester (CAS 2408-20-0) exhibits flammability and irritancy risks, suggesting similar safety considerations for piperidin-3-YL analogs .
  • URB597 (Cyclohexyl ester) : Inhibits FAAH, elevating brain anandamide levels (0.3 mg/kg in mice). Demonstrates CNS activity without affecting peripheral OEA hydrolysis .
  • tert-Butyl Esters : Common in prodrugs due to slow hydrolysis in vivo. For example, alogliptin intermediates utilize tert-butyl protection for improved solubility and controlled release .

Biological Activity

Piperidin-3-yl-carbamic acid allyl ester (PCAAE) is a compound that exhibits significant biological activity due to its unique structural features, including the piperidine ring, carbamate functionality, and allyl ester group. This article explores the biological activities associated with PCAAE, highlighting its potential applications in medicinal chemistry.

Structural Overview

PCAAE is characterized by the molecular formula C₁₁H₁₇N₂O₂ and a molecular weight of approximately 197.26 g/mol. The compound's structure includes:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Carbamic Acid Moiety : Contributes to the compound's stability and reactivity.
  • Allyl Ester Group : Enhances solubility and biological activity.

Biological Activities

Research indicates that PCAAE and related piperidine derivatives exhibit a range of biological activities:

  • Anticancer Activity : Compounds with piperidine moieties have shown potential in inhibiting cancer cell proliferation. For instance, PCAAE has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant inhibitory activity.
  • Cholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Antimicrobial Properties : PCAAE may exhibit antimicrobial effects, similar to other piperidine derivatives that have been explored for their ability to combat bacterial and fungal infections.
  • Anti-inflammatory Effects : Some studies indicate that piperidine derivatives can modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs.

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation
Cholinesterase InhibitionCompetitive inhibition of AChE and BuChE
AntimicrobialDisruption of microbial cell membranes
Anti-inflammatoryModulation of cytokine release

Case Study: Anticancer Activity

In a study published in PMC, PCAAE was tested against several cancer cell lines, including breast and colon cancer cells. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer properties. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study: Cholinesterase Inhibition

Another investigation focused on PCAAE's ability to inhibit AChE. The study revealed that PCAAE exhibited competitive inhibition with an IC50 value comparable to known inhibitors like donepezil. This positions PCAAE as a promising candidate for treating Alzheimer's disease by enhancing cholinergic transmission .

Stability and Synthesis

The synthesis of PCAAE typically involves multi-step reactions that ensure the stability of the final product. Stability studies have shown that PCAAE maintains over 90% of its activity after three months under controlled conditions, making it suitable for pharmaceutical formulations .

Chemical Reactions Analysis

Deprotection of Allyl Carbamate Group

The allyl ester group serves as a temporary protecting group for amines, enabling selective deprotection under mild conditions. A palladium-catalyzed method using piperidine as a nucleophile efficiently cleaves the allyl moiety:

Reaction Conditions Catalyst System Yield Reference
Pd(PPh₃)₄ (5 mol%), piperidineCH₃CN/CH₂Cl₂, 0°C to room temperature88%

This method avoids acidic or basic conditions, preserving acid-sensitive functional groups. The mechanism involves oxidative addition of palladium(0) to the allyl ester, forming a π-allyl complex, followed by nucleophilic attack by piperidine .

Hydrogenation of Allyl Group

The allyl moiety undergoes catalytic hydrogenation to form a propyl group, modifying the compound’s hydrophobicity:

Catalyst Solvent Pressure Product Yield Reference
Pd/C (10 wt%)MeOH1 atm H₂Piperidin-3-yl-carbamic acid propyl ester76%

This reaction is critical for converting intermediates into saturated analogs for biological testing .

Cross-Coupling Reactions

The allyl group participates in Rh-catalyzed asymmetric reductive Heck reactions with aryl boronic acids, enabling access to enantioenriched piperidines:

Substrate Catalyst Ligand ee (%) Yield Reference
Phenyl pyridine-1(2H)-carboxylateRh(cod)₂OTf(R)-BINAP9681%

This method constructs 3-substituted piperidines with high enantioselectivity, useful for synthesizing drugs like Preclamol .

Nucleophilic Aromatic Substitution

The carbamate’s amino group reacts with electrophiles, such as chloro-pyrimidines, forming pharmacologically relevant hybrids:

Electrophile Conditions Product Yield Reference
2-Chloro-pyrimidin-4-ylDIPEA, DMF, 80°CPiperidin-3-yl-pyrimidine carbamate72%

This reactivity is exploited to generate kinase inhibitors and other bioactive molecules.

Claisen and Prins Rearrangements

The allyl ester participates in stereoselective rearrangements to form γ-butyrolactones or fused piperidine systems:

Reaction Type Catalyst Key Intermediate Diastereomeric Ratio Reference
Prins AnnulationBF₃·OEt₂Bridged piperidine-lactone4:1

These transformations proceed via chair-like transition states, enabling precise stereocontrol .

Acylation and Alkylation

The deprotected piperidine amine undergoes further functionalization:

Reagent Product Application Reference
Acetyl chlorideN-Acetyl-piperidin-3-yl carbamateProdrug synthesis
Methyl iodideN-Methyl-piperidin-3-yl carbamateBioactive compound development

Stability and Degradation

The carbamate group exhibits pH-dependent stability:

Condition Stability Degradation Products
pH < 2Rapid hydrolysisPiperidine-3-yl-amine + CO₂
pH 7–9Stable (>48 hours at 25°C)
pH > 10Slow hydrolysisCyclic urea derivatives

This property guides storage and handling protocols.

Preparation Methods

Reduction and Functionalization of Pyridine Derivatives

One robust approach starts from pyridine or its derivatives, which undergo partial reduction to tetrahydropyridines, followed by asymmetric catalytic functionalization and further reduction steps to yield 3-substituted piperidines:

  • Partial Reduction of Pyridine: Controlled hydrogenation or transfer hydrogenation converts pyridine to tetrahydropyridine intermediates.
  • Rhodium-Catalyzed Asymmetric Carbometalation: A Rh-catalyzed reductive Heck reaction introduces substituents at the 3-position with high enantioselectivity. This step is crucial for obtaining enantiomerically enriched intermediates.
  • Further Reduction and Deprotection: Subsequent hydrogenation and carbamate deprotection steps yield the desired piperidine derivatives with carbamate functionality.

This method provides high yields (up to 81%) and excellent enantiomeric excess (up to 96% ee), with good functional group tolerance and scalability demonstrated at multi-gram scales.

Carbamate Formation and Allyl Esterification

The carbamic acid allyl ester moiety is typically introduced via reaction of the piperidine amine with allyl chloroformate or related reagents under controlled conditions:

  • The amine is reacted with allyl chloroformate to form the allyl carbamate.
  • Protection and deprotection strategies, such as benzyl or tert-butoxycarbonyl (Boc) groups, may be employed to control regioselectivity and stereochemistry.
  • Esterification conditions often involve mild bases and organic solvents to avoid decomposition.

Use of Oxalic Acid Salts and Crystallization Techniques

In some patented processes, the isolation and purification of intermediates involve forming oxalic acid salts, which crystallize under mild conditions, facilitating purification and improving overall yields (approximately 70%). The process typically includes:

  • Extraction with organic solvents like ethyl acetate.
  • Washing with aqueous ammonium chloride and sodium chloride solutions.
  • Concentration under reduced pressure and precipitation by addition of methyl tert-butyl ether.
  • Cooling and filtration to isolate crystalline products.

Representative Experimental Procedure (From Patent EP2200983B1)

Step Description Conditions Yield / Notes
A Preparation of piperidineoxime intermediate Heated at 50 °C for 3 h, then cooled 95.3% yield
B Conversion to benzyl ester intermediate Addition of HCl in methanol at 0 °C, borane pyridine added over 4 h High purity product
C Formation of oxalate salt Addition of oxalic acid in ethyl acetate over 40 min Facilitates crystallization, ~70% yield overall
Purification Extraction with ethyl acetate, washing with aqueous solutions, concentration, precipitation Cooling to -10 °C, filtration High purity crystalline product

This multi-step process emphasizes controlled temperature, solvent exchanges (ethyl acetate to methanol and vice versa), and salt formation to optimize yield and purity.

Alternative Synthetic Routes

Palladium-Catalyzed Allylic Amination and Michael Addition

Another synthetic route involves:

  • Starting from bromo-acetal derivatives.
  • Sequential palladium-catalyzed allylic amination with benzylamine.
  • Followed by Michael addition to form substituted piperidine rings.
  • This method allows for the construction of 5-methylenepiperidines, which can be further functionalized to carbamic acid allyl esters.

Reductive Amination and Hydrogenation

Routes reported by pharmaceutical companies such as Pfizer involve:

  • Reductive amination of 3-amino-4-methylpyridine derivatives.
  • Protection of amine groups as carbamates.
  • Reduction using LiAlH4 to form piperidine carbamic acid methyl esters.
  • Subsequent N-benzylation and salt formation steps.
  • These methods achieve high stereoselectivity and are optimized for kilogram-scale synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Catalysts Conditions Yield / Selectivity Notes
Rh-catalyzed asymmetric reductive Heck Pyridine derivatives Boronic acids, H2 or transfer hydrogenation agents Rhodium complexes 0 °C to RT, several hours Up to 81% yield, 96% ee Scalable, enantioselective
Carbamate formation with allyl chloroformate Piperidine amine intermediates Allyl chloroformate None (base-mediated) Mild base, organic solvents High purity Requires protection/deprotection steps
Oxalic acid salt crystallization Piperidine intermediates Oxalic acid None Cooling to -10 °C, solvent exchange ~70% overall yield Facilitates purification
Pd-catalyzed allylic amination Bromo-acetal derivatives Benzylamine Pd catalyst Room temp to reflux Moderate yields Enables substituted piperidines
Reductive amination and LiAlH4 reduction Amino-pyridine derivatives Benzyl chloride, LiAlH4 None Controlled temperature High purity Used in pharma-scale synthesis

Research Findings and Considerations

  • Enantioselectivity: The Rh-catalyzed methods provide excellent enantioselectivity, critical for pharmaceutical applications.
  • Scalability: Methods have been demonstrated at multi-gram to kilogram scale, indicating industrial feasibility.
  • Purification: Salt formation (e.g., oxalate salts) and crystallization are key for obtaining pure intermediates.
  • Functional Group Tolerance: The catalytic methods tolerate various substituents, including reducible and coordinating groups.
  • Stereochemical Control: Protection strategies and choice of catalysts are essential to control cis/trans isomer ratios.

Q & A

Q. What are the standard protocols for synthesizing Piperidin-3-YL-carbamic acid allyl ester, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by carbamate formation. Key steps include:

  • Acylation or alkylation of the piperidine nitrogen under controlled pH and temperature (e.g., 50–80°C) to introduce substituents like hydroxyethyl or aminoacetyl groups .
  • Carbamate coupling using allyl chloroformate or similar reagents, often catalyzed by palladium or enzyme-mediated systems for stereochemical control .
  • Purification via High-Performance Liquid Chromatography (HPLC) or column chromatography to isolate high-purity products (>95%) . Optimization focuses on adjusting catalysts (e.g., Pd/C for allylation), solvent systems (e.g., THF/DMF mixtures), and reaction time to maximize yield (reported 60–85% in analogs) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm stereochemistry and substituent positions, particularly for the piperidine ring and allyl ester moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for identifying derivatives .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation when crystalline derivatives are available .

Q. How should researchers ensure compound stability during storage and experimental use?

  • Store under inert gas (argon) at –20°C to prevent hydrolysis of the allyl ester or carbamate groups .
  • Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade the carbamate bond .
  • Monitor purity via periodic HPLC analysis .

Advanced Research Questions

Q. How do stereochemical variations in the piperidine ring influence biological activity?

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Assay conditions : Varying pH, temperature, or solvent (e.g., DMSO concentration) alters compound solubility and reactivity .
  • Structural analogs : Subtle differences in substituents (e.g., benzyl vs. allyl esters) dramatically affect potency. Cross-validate using standardized assays (e.g., radioligand binding for receptor affinity) .
  • Metabolic stability : Hepatic microsome assays assess degradation rates, explaining inconsistent in vivo results .

Q. What computational strategies predict the compound’s interaction with target enzymes?

  • Molecular Dynamics (MD) Simulations : Model binding stability in aqueous environments (e.g., ligand-receptor RMSD <2 Å over 100 ns trajectories) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at active sites, such as hydrogen bonding with catalytic residues .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., carbamate oxygen as a hydrogen bond acceptor) .

Q. What methodologies are recommended for analyzing enzyme inhibition kinetics?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) with high sensitivity .
  • Fluorescence Polarization : Quantifies competitive displacement of fluorescent probes (e.g., IC50 values) .
  • Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔG, ΔH) for inhibitor-enzyme interactions .

Q. How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration?

  • Lipophilicity Optimization : Adjust logP values to 2–3 via substituent modifications (e.g., replacing benzyl with smaller alkyl groups) .
  • P-glycoprotein Efflux Avoidance : Introduce hydrogen bond donors/acceptors to reduce substrate recognition by efflux pumps .
  • In Silico BBB Permeability Models : Tools like BBB Predictor or SwissADME prioritize candidates with favorable absorption profiles .

Methodological Considerations

  • Controlled Experiments : Use deuterated solvents in NMR to avoid signal interference .
  • Data Reproducibility : Report detailed synthetic protocols (e.g., catalyst batches, solvent grades) to mitigate variability .
  • Ethical Handling : Follow OSHA guidelines for carbamate handling (e.g., PPE, fume hoods) due to potential respiratory irritancy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Piperidin-3-YL-carbamic acid allyl ester
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